CLWVLDCPIAQUHP-UHFFFAOYSA-L

Descripción

The compound corresponding to the identifier CLWVLDCPIAQUHP-UHFFFAOYSA-L is associated with CAS No. 84194-30-9, a halogenated aromatic organic compound with the molecular formula C₇H₄ClFO. Key properties include:

- Molecular weight: 158.56 g/mol

- Log Po/w (partition coefficient): Ranges from 1.67 (iLOGP) to 3.04 (SILICOS-IT) .

- Solubility: 0.468 mg/mL in water (ESOL model) .

- Pharmacological properties: High gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and CYP1A2 inhibition .

- Hazard profile: Includes risks of skin/eye irritation and respiratory toxicity (H315, H319, H335) .

This compound is synthesized via reactions involving 2-chloro-5-fluorobenzoic acid and acetylating agents, yielding a structure characterized by a benzene ring substituted with chlorine (Cl), fluorine (F), and an acetyl group .

Propiedades

Número CAS |

19872-09-4 |

|---|---|

Fórmula molecular |

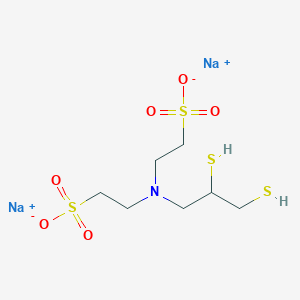

C7H15NNa2O6S4 |

Peso molecular |

383.4 g/mol |

Nombre IUPAC |

disodium;2-[2,3-bis(sulfanyl)propyl-(2-sulfonatoethyl)amino]ethanesulfonate |

InChI |

InChI=1S/C7H17NO6S4.2Na/c9-17(10,11)3-1-8(5-7(16)6-15)2-4-18(12,13)14;;/h7,15-16H,1-6H2,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 |

Clave InChI |

CLWVLDCPIAQUHP-UHFFFAOYSA-L |

SMILES |

C(CS(=O)(=O)[O-])N(CCS(=O)(=O)[O-])CC(CS)S.[Na+].[Na+] |

SMILES canónico |

C(CS(=O)(=O)[O-])N(CCS(=O)(=O)[O-])CC(CS)S.[Na+].[Na+] |

Sinónimos |

disodium 2-(2,3-bis-sulfanylpropyl-(2-sulfonatoethyl)amino)ethanesulfo nate |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((2,3-Dimercaptopropyl)imino)bis(ethanesulfonic acid) disodium salt typically involves the reaction of 2,3-dimercaptopropanol with ethanesulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a base to facilitate the formation of the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2,2’-((2,3-Dimercaptopropyl)imino)bis(ethanesulfonic acid) disodium salt undergoes various chemical reactions, including:

Oxidation: The thiol groups in the compound can be oxidized to form disulfides.

Reduction: The compound can reduce metal ions, forming stable complexes.

Substitution: The sulfonic acid groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid groups under basic conditions.

Major Products

Oxidation: Disulfides and sulfonic acid derivatives.

Reduction: Metal complexes.

Substitution: Substituted sulfonic acid derivatives.

Aplicaciones Científicas De Investigación

2,2’-((2,3-Dimercaptopropyl)imino)bis(ethanesulfonic acid) disodium salt has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent to bind heavy metals in analytical chemistry.

Biology: Employed in biochemical assays to remove metal ions that may interfere with biological processes.

Medicine: Investigated for its potential use in treating heavy metal poisoning by binding and facilitating the excretion of toxic metals.

Industry: Utilized in industrial processes to remove metal contaminants from wastewater and other effluents.

Mecanismo De Acción

The compound exerts its effects primarily through its chelating properties. The thiol groups in the molecule bind to metal ions, forming stable complexes. This binding prevents the metal ions from participating in unwanted chemical reactions and facilitates their removal from the system. The sulfonic acid groups enhance the solubility of the compound in aqueous solutions, making it effective in various applications.

Comparación Con Compuestos Similares

Table 1: Comparison of Key Properties

| Property | C₇H₄ClFO (Target) | C₇H₅ClF (Analog 1) | C₈H₆ClFO (Analog 2) |

|---|---|---|---|

| Molecular formula | C₇H₄ClFO | C₇H₅ClF | C₈H₆ClFO |

| Molecular weight | 158.56 | 146.56 | 172.58 |

| Log Po/w (iLOGP) | 1.67 | 1.92 | 2.05 |

| Water solubility | 0.468 mg/mL | 0.32 mg/mL | 0.12 mg/mL |

| BBB permeability | Yes | Yes | No |

| CYP1A2 inhibition | Yes | No | Yes |

| Hazard alerts | H315, H319 | H302, H315 | H335, H319 |

Notes:

- Analog 1 (C₇H₅ClF) : Lacks the acetyl group, reducing polarity and increasing Log P. This analog exhibits lower solubility but retains BBB permeability .

- Analog 2 (C₈H₆ClFO) : Additional methyl group increases molecular weight and hydrophobicity, leading to reduced solubility and loss of BBB penetration .

Mechanistic Insights from Substructure Analysis

Frequent substructures in halogenated aromatics influence bioactivity and toxicity:

- Chloro-fluoro benzene core : Enhances metabolic stability but increases risk of CYP-mediated drug-drug interactions .

- Acetyl substituent : Improves solubility but may introduce reactive metabolites, as seen in the target compound’s H319 (eye irritation) warning .

- Methylated analogs : Increased hydrophobicity (e.g., Analog 2) correlates with reduced safety margins due to higher tissue accumulation .

Toxicological and Regulatory Considerations

- Grouping/read-across strategies : Regulatory frameworks (e.g., EFSA ) permit extrapolation of toxicity data for structurally similar compounds sharing ≥80% functional group identity . For example, Analog 1’s H302 (oral toxicity) aligns with chlorinated benzene derivatives .

- Synthesis impurities : By-products from acetyl-group reactions (e.g., diketones) may explain the target compound’s PAINS alerts (pan-assay interference compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.